molecular formula C18H17N3O3S B11175359 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B11175359
M. Wt: 355.4 g/mol
InChI Key: NYAGPCRJLCBJRS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibits unique properties due to the presence of the 2,4-dimethoxybenzamide moiety. This structural feature enhances its solubility, stability, and biological activity, making it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(15(11-13)24-2)17(22)19-18-21-20-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)

InChI Key

NYAGPCRJLCBJRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)OC

Origin of Product

United States

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